molecular formula C22H28N6O4 B10907474 1-[(4-tert-butylphenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

1-[(4-tert-butylphenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10907474
M. Wt: 440.5 g/mol
InChI Key: ULBRCKFCVXLEME-UHFFFAOYSA-N
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Description

1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structural components, including a tert-butyl group, a phenoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-tert-butylphenol with a suitable chloromethylating agent, such as chloromethyl methyl ether, under basic conditions to form 4-(tert-butyl)phenoxymethyl chloride.

    Synthesis of the Pyrazole Intermediate: The reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base to yield 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl bromide.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the pyrazole intermediate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction of Nitro Group: 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~3~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE.

    Hydrolysis of Carboxamide Group: 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXYLIC ACID and 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYLAMINE.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecular architectures.

Biology: In biological research, it can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the pyrazole-ethyl-nitro group, making it less complex.

    N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE:

Uniqueness: The combination of the tert-butyl, phenoxy, and pyrazole groups in 1-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N~3~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE provides a unique structural framework that enhances its versatility in chemical synthesis and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N6O4

Molecular Weight

440.5 g/mol

IUPAC Name

1-[(4-tert-butylphenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C22H28N6O4/c1-15-20(28(30)31)16(2)27(24-15)13-11-23-21(29)19-10-12-26(25-19)14-32-18-8-6-17(7-9-18)22(3,4)5/h6-10,12H,11,13-14H2,1-5H3,(H,23,29)

InChI Key

ULBRCKFCVXLEME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)C(C)(C)C)C)[N+](=O)[O-]

Origin of Product

United States

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